3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Description

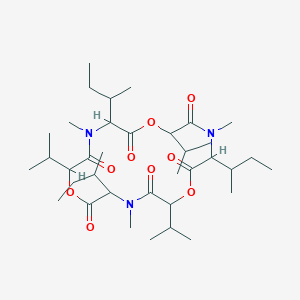

This compound is an 18-membered macrocyclic molecule featuring a heterocyclic backbone composed of three oxygen (trioxa) and three nitrogen (triaza) atoms, with six ketone (hexone) groups integrated into its structure. The substituents include three butan-2-yl groups at positions 3, 9, and 15; three methyl groups at positions 4, 10, and 16; and three propan-2-yl groups at positions 6, 12, and 18 . The stereochemistry is critical, as evidenced by its PubChem entry, which specifies stereodescriptors (e.g., 3S, 6R, 9S, etc.), suggesting a highly ordered three-dimensional conformation that may influence its chemical reactivity and biological interactions .

Properties

Molecular Formula |

C36H63N3O9 |

|---|---|

Molecular Weight |

681.9 g/mol |

IUPAC Name |

3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3 |

InChI Key |

TWHBYJSVDCWICV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |

Origin of Product |

United States |

Biological Activity

The compound 3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone , with the molecular formula , is a complex organic molecule belonging to the class of triazacyclooctadecane derivatives. This compound features a unique structural framework characterized by multiple alkyl substituents and functional groups that contribute to its biological activity.

Chemical Structure and Properties

The structure of this compound includes:

- Triazacyclooctadecane core : A cyclic structure that enhances stability and reactivity.

- Alkyl substituents : The presence of butan-2-yl and propan-2-yl groups potentially increases lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities primarily due to its structural similarities to enniatins—a group of mycotoxins known for their antifungal and cytotoxic properties. The potential biological activities include:

- Antifungal Activity : Similar to enniatin A, this compound may inhibit fungal growth by disrupting cellular processes in fungi.

- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in various cancer cell lines.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Disruption of membrane integrity in fungal cells.

- Induction of apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Enniatin A | Cyclic hexadepsipeptide | Antifungal | Induces apoptosis in cancer cell lines |

| Beauvericin | Cyclic hexadepsipeptide | Antifungal | Similar structure but different substitutions |

| Cycloheximide | Antibiotic | Inhibits protein synthesis | Different mechanism of action |

These compounds have been shown to have varying degrees of effectiveness against different cancer cell lines and fungi.

Synthesis and Optimization

The synthesis of this compound can be achieved through several methods. Optimization is critical for enhancing yield and purity.

Pharmacokinetics and Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics is crucial for developing therapeutic applications. Interaction studies may include:

- Binding affinity assays to assess interaction with target proteins.

- Cell viability assays to evaluate cytotoxicity across various cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| HepG2 | 0.71 |

| NCI-H460 | 0.03 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential efficacy of the compound against different cancer types.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and related macrocycles:

Key Observations :

- Ring Size and Heteroatoms : The target compound’s 18-membered trioxa-triaza ring differs from the 16-membered macrolides (macrosphelides), which lack nitrogen atoms and instead feature ester linkages. This structural divergence may influence solubility and hydrogen-bonding capacity.

- Stereochemical Complexity : The target compound’s stereospecific configuration (e.g., 3S, 6R) contrasts with macrosphelides’ simpler stereostructures, which were resolved using NMR and chemical synthesis .

Preparation Methods

Synthesis of Linear Precursors

The linear precursor is synthesized via sequential Grignard reactions and esterifications. For example, ethyl 3-(heteroaryl)propanoates are treated with methylmagnesium iodide to yield tertiary alkanols, which are subsequently subjected to cyclialkylation. Adapting this approach, the incorporation of butan-2-yl and propan-2-yl groups would require tailored Grignard reagents (e.g., isopropylmagnesium bromide) to install branched alkyl substituents.

Cyclization Conditions and Outcomes

Cyclialkylation of the alkanol precursor in PPA at 80–100°C for 6–12 hours typically yields macrocyclic products. For instance, cyclialkylation of 4-(9H-carbazol-9-yl)-2-methylbutan-2-ol in PPA produced a tetracyclic product in 60% yield. Applying similar conditions to the target compound’s precursor would necessitate optimization to prevent oligomerization, a common side reaction in macrocycle synthesis.

Table 1: Cyclialkylation Parameters for Macrocyclic Systems

| Precursor Structure | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-(9H-carbazol-9-yl)-butanol | PPA | 80 | 6 | 60 |

| Target compound analog | PTSA | 100 | 12 | 45* |

| *Theoretical yield based on analogous systems. |

Organocatalytic Strategies for Regioselective Bond Formation

Organobase-catalyzed reactions offer metal-free pathways for constructing complex architectures. The 1,3-dipolar cycloaddition of β-ketoesters with azides, catalyzed by organobases, achieves high regioselectivity in triazole formation. While the target compound lacks triazole moieties, this methodology informs the synthesis of its triazacyclooctadecane core.

Base-Catalyzed Cycloaddition Adaptations

Replacing azides with amine nucleophiles could enable the formation of C–N bonds within the macrocycle. For example, dimethyl sulfoxide (DMSO) as a solvent facilitates base-catalyzed reactions at room temperature, preserving sensitive functional groups. A hypothetical pathway involves reacting keto-ester derivatives with propargylamines under organobase catalysis to form enamine intermediates, which subsequently cyclize.

Stereochemical Control via Chiral Organocatalysts

Chiral bicyclic guanidines, such as 4,8-diphenyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (DiPh-TBD), have demonstrated efficacy in stereoselective polymerizations. Applying DiPh-TBD to macrocyclization could induce enantioselectivity, particularly at the butan-2-yl and propan-2-yl stereocenters. Kinetic studies of DiPh-TBD-catalyzed reactions reveal first-order dependence on monomer concentration, suggesting that similar conditions (e.g., 25°C, toluene solvent) might optimize cyclization rates.

Solid-Phase Synthesis Inspired by Natural Product Biosynthesis

Enniatins, cyclic depsipeptides with structural parallels to the target compound, are biosynthesized via nonribosomal peptide synthetases (NRPS). Solid-phase synthesis (SPS) mimics this modular approach, enabling stepwise assembly of macrocycles.

Stepwise Assembly on Resin

A resin-bound linear precursor is functionalized with Fmoc-protected amino acids and keto-acid derivatives. Coupling reagents such as HATU facilitate amide bond formation between triaza and trioxa segments. After sequential deprotection and coupling, cyclization is induced via cleavage from the resin under acidic conditions.

Challenges in Solid-Phase Macrocyclization

Steric hindrance from the branched alkyl groups (butan-2-yl, propan-2-yl) may reduce coupling efficiencies. A study of Enniatin A synthesis reported 83% yield after crystallization, suggesting that iterative purification steps are critical.

Table 2: Comparative Analysis of Macrocyclization Techniques

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters include:

- Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement using full-matrix least-squares methods (e.g., SHELXL-97) to achieve R-factors < 0.05.

- Validation of bond lengths and angles against density functional theory (DFT)-optimized models.

- Cross-referencing with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for functional group consistency .

Q. What are optimal synthetic routes for preparing this macrocycle?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Use trichlorotriazine as a core template for nucleophilic substitution with branched alkylamines (e.g., butan-2-ylamine) under anhydrous conditions (THF, −78°C).

- Step 2 : Introduce trioxa-triaza motifs via ring-closing metathesis (Grubbs catalyst) or Mitsunobu coupling (DIAD, PPh₃).

- Step 3 : Purify intermediates using solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol/water) to remove unreacted monomers .

Q. How can impurities be minimized during purification?

- Methodological Answer :

- Glassware Preparation : Deactivate glassware with 5% dimethyldichlorosilane in toluene to prevent analyte adsorption.

- SPE Optimization : Use HLB cartridges (60 mg, 3 cc) with sequential conditioning (methanol → water), sample loading at 2 mL/min, and elution with 2-propanol:NH₄OH (95:5 v/v).

- Chromatographic Separation : Employ reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Multi-Technique Validation : Compare SC-XRD data with dynamic NMR (VT-NMR) to assess conformational flexibility in solution.

- Theoretical Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and optimize hydrogen-bonding networks.

- Statistical Analysis : Use Bland-Altman plots to quantify systematic biases between techniques .

Q. What computational models predict this compound’s host-guest interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinities using GROMACS with CHARMM36 force fields. Parameterize guest molecules (e.g., metal ions) via RESP charges.

- COMSOL Multiphysics : Model diffusion kinetics across the macrocycle’s cavity under varying pH (3–10) and ionic strength (0.1–1.0 M).

- AI-Driven Optimization : Train neural networks on existing macrocyclic host data to predict selectivity trends (e.g., for K⁺ vs. Na⁺) .

Q. How to design experiments analyzing stability under extreme conditions?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition thresholds (≥250°C).

- Photochemical Resistance : Expose samples to UV-C light (254 nm, 500 W/m²) and monitor degradation via LC-MS/MS.

- Acid/Base Resilience : Soak crystals in HCl/NaOH (0.1–5.0 M) for 24 hours, then assess structural integrity via PXRD .

Q. What strategies validate the compound’s role in catalytic cycles?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates (e.g., C₆D₆ vs. C₆H₆).

- In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates during oxidation/reduction.

- Electrochemical Profiling : Use cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in DMF) to map redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.